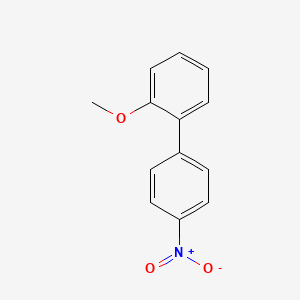
2-Methoxy-4'-nitrobiphenyl
Cat. No. B8507433
Key on ui cas rn:
6460-91-9
M. Wt: 229.23 g/mol
InChI Key: ABSAJMFYUWSMPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06858627B2
Procedure details


A mixture of 52.4 g of 2-methoxy-4′-nitrobiphenyl and 76 g of ammonium formate in 640 mL of methanol was treated with 6.4 g of 10% Pd/C at 0° C. The reaction mixture was allowed to stir at the same temperature for half an hour. The reaction was then warmed to room temperature and the mixture was allowed to stir overnight. The reaction mixture was filtered through diatomaceous earth and the residue was rinsed with methanol. The methanol was evaporated in vacuo and the remaining mixture was dissolved in EtOAc and washed with water several times. The organic layer was dried over magnesium sulfate. The solvent was evaporated in vacuo and yielded 49 g of 2-methoxy-4′-aminobiphenyl as a solid.



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][CH:10]=1.C([O-])=O.[NH4+]>CO.[Pd]>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1[CH:10]=[CH:11][C:12]([NH2:15])=[CH:13][CH:14]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
52.4 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C=CC=C1)C1=CC=C(C=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
76 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)[O-].[NH4+]
|
|
Name
|
|
|
Quantity
|
640 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
6.4 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir at the same temperature for half an hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
to stir overnight
|
|
Duration
|
8 (± 8) h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered through diatomaceous earth
|
WASH
|
Type
|
WASH
|
|
Details
|
the residue was rinsed with methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The methanol was evaporated in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the remaining mixture was dissolved in EtOAc
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water several times
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C(C=CC=C1)C1=CC=C(C=C1)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 49 g | |
| YIELD: CALCULATEDPERCENTYIELD | 107.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

